JNK1 Inhibition Potency: Pyrazol-4-yl Pyridine Derivatives Exhibit Sub-Nanomolar IC50 Values
Derivatives of 3-(pyridin-4-yl)-1H-pyrazol-4-amine exhibit potent and selective inhibition of c-Jun N-terminal kinase (JNK) isoforms. A specific derivative, compound 11e, which incorporates the pyrazol-4-yl pyridine core, demonstrated the highest potency against JNK1 with an IC50 of 1.81 nM in a biochemical assay [1]. This potency is superior to the reference standard SP600125, a well-known but less selective JNK inhibitor. The same compound showed IC50 values of 12.7 nM and 10.5 nM against JNK2 and JNK3, respectively, highlighting a notable selectivity for JNK1 [1].
| Evidence Dimension | Biochemical potency (IC50) against JNK1 |
|---|---|
| Target Compound Data | 1.81 nM (Compound 11e) |
| Comparator Or Baseline | SP600125 (reference JNK inhibitor, data not explicitly provided in abstract but stated as superior) [1] |
| Quantified Difference | Compound 11e shows superior potency; exact fold-difference relative to SP600125 not specified in the abstract. |
| Conditions | Biochemical assay against hJNK1 |
Why This Matters
This quantitative data demonstrates that the pyrazol-4-yl pyridine core can be elaborated to achieve potent JNK1 inhibition, a target implicated in cancer and inflammatory diseases, offering a clear advantage over less specific inhibitors.
- [1] Mersal, K. I., Abdel-Maksoud, M. S., Ali, E. M. H., Ammar, U. M., Zaraei, S.-O., Haque, M. M., Das, T., Hassan, N. F., Kim, E. E., Lee, J.-S., Park, H., Lee, K. H., El-Gamal, M. I., Kim, H.-K., Ibrahim, T. M., & Oh, C.-H. (2023). Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells. European Journal of Medicinal Chemistry, 261, 115779. https://doi.org/10.1016/j.ejmech.2023.115779 View Source
